molecular formula C7H11NO3 B13517635 (S)-2-Isocyanato-4-methylpentanoic acid

(S)-2-Isocyanato-4-methylpentanoic acid

Cat. No.: B13517635
M. Wt: 157.17 g/mol
InChI Key: CQHZIIXKMUVQGO-LURJTMIESA-N
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Description

(S)-2-Isocyanato-4-methylpentanoic acid is an organic compound with the molecular formula C7H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Isocyanato-4-methylpentanoic acid typically involves the reaction of (S)-2-amino-4-methylpentanoic acid with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group. The reaction can be represented as follows:

(S)-2-Amino-4-methylpentanoic acid+Phosgene(S)-2-Isocyanato-4-methylpentanoic acid+HCl\text{(S)-2-Amino-4-methylpentanoic acid} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} (S)-2-Amino-4-methylpentanoic acid+Phosgene→(S)-2-Isocyanato-4-methylpentanoic acid+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of alternative phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Isocyanato-4-methylpentanoic acid undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions to form various derivatives.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isocyanate group.

    Polymerization: Catalysts such as dibutyltin dilaurate can be used to initiate polymerization reactions.

Major Products Formed

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by polymerization reactions.

Scientific Research Applications

(S)-2-Isocyanato-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.

Mechanism of Action

The mechanism of action of (S)-2-Isocyanato-4-methylpentanoic acid involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Isocyanato-4-methylpentanoic acid: The enantiomer of (S)-2-Isocyanato-4-methylpentanoic acid, with similar reactivity but different stereochemistry.

    Isocyanatoacetic acid: A simpler isocyanate compound with similar reactivity but lacking the chiral center.

    2-Isocyanatopropanoic acid: Another isocyanate compound with a different alkyl chain structure.

Uniqueness

This compound is unique due to its chiral nature, which can impart specific stereochemical properties to the products formed in its reactions. This makes it valuable in the synthesis of enantiomerically pure compounds and in applications where chirality is important.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2S)-2-isocyanato-4-methylpentanoic acid

InChI

InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1

InChI Key

CQHZIIXKMUVQGO-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N=C=O

Canonical SMILES

CC(C)CC(C(=O)O)N=C=O

Origin of Product

United States

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